molecular formula C13H21NO6 B12960236 1-(Tert-butoxycarbonyl)-6-(methoxycarbonyl)piperidine-3-carboxylic acid

1-(Tert-butoxycarbonyl)-6-(methoxycarbonyl)piperidine-3-carboxylic acid

Cat. No.: B12960236
M. Wt: 287.31 g/mol
InChI Key: LGGXKDKHUROZDD-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-6-(methoxycarbonyl)piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of tert-butoxycarbonyl (BOC) and methoxycarbonyl groups attached to a piperidine ring. It is widely used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.

Preparation Methods

The synthesis of 1-(Tert-butoxycarbonyl)-6-(methoxycarbonyl)piperidine-3-carboxylic acid typically involves multiple steps, including the protection of the piperidine nitrogen with a BOC group and the introduction of the methoxycarbonyl group. One common synthetic route involves the reaction of piperidine with tert-butyl chloroformate to form the BOC-protected piperidine. This intermediate is then reacted with methyl chloroformate to introduce the methoxycarbonyl group. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(Tert-butoxycarbonyl)-6-(methoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the methoxy group.

    Hydrolysis: The BOC and methoxycarbonyl groups can be hydrolyzed under acidic or basic conditions to yield the free amine and carboxylic acid, respectively.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-6-(methoxycarbonyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the preparation of peptide mimetics and other biologically active molecules that can be used in drug discovery and development.

    Medicine: It serves as an intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)-6-(methoxycarbonyl)piperidine-3-carboxylic acid depends on its specific application. In organic synthesis, the BOC group acts as a protecting group for the piperidine nitrogen, preventing unwanted reactions during subsequent synthetic steps. The methoxycarbonyl group can be used to introduce ester functionality, which can be further modified to produce various derivatives.

At the molecular level, the compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the final product.

Comparison with Similar Compounds

1-(Tert-butoxycarbonyl)-6-(methoxycarbonyl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:

    1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at the 4-position instead of the 3-position.

    1-(Tert-butoxycarbonyl)-4-(methoxycarbonyl)piperidine: This derivative has the methoxycarbonyl group at the 4-position.

    N-BOC-4-Piperidinecarboxylic acid: Another similar compound with the BOC group at the nitrogen and the carboxylic acid at the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it.

Properties

Molecular Formula

C13H21NO6

Molecular Weight

287.31 g/mol

IUPAC Name

6-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-7-8(10(15)16)5-6-9(14)11(17)19-4/h8-9H,5-7H2,1-4H3,(H,15,16)

InChI Key

LGGXKDKHUROZDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)C(=O)O

Origin of Product

United States

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